molecular formula C8H7N3O B13812092 8-Methoxypyrido[2,3-d]pyridazine CAS No. 56525-94-1

8-Methoxypyrido[2,3-d]pyridazine

Cat. No.: B13812092
CAS No.: 56525-94-1
M. Wt: 161.16 g/mol
InChI Key: HVOMEBJURVZDKM-UHFFFAOYSA-N
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Description

8-Methoxypyrido[2,3-d]pyridazine (CAS 56525-94-1) is a fused bicyclic heterocyclic compound of interest in medicinal chemistry and chemical research. This structure belongs to a class of nitrogen-containing heterocycles that are recognized as privileged scaffolds in drug discovery due to their resemblance to native purine bases, making them versatile intermediates for designing biologically active molecules . While specific biological data and research applications for this exact compound are not extensively detailed in publicly available literature, its core structure serves as a key template for the development of novel therapeutic agents. Related pyrido-pyrimidine and pyrido-pyridazine scaffolds are frequently investigated for their potential across a wide range of therapeutic areas, including as kinase inhibitors and antiviral agents . As a functionalized building block featuring a methoxy group, this compound is suited for further chemical modification and exploration in structure-activity relationship (SAR) studies. Researchers may utilize it to synthesize novel analogs aimed at targeting various disease pathways. The molecular formula is C8H7N3O . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56525-94-1

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methoxypyrido[2,3-d]pyridazine

InChI

InChI=1S/C8H7N3O/c1-12-8-7-6(5-10-11-8)3-2-4-9-7/h2-5H,1H3

InChI Key

HVOMEBJURVZDKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=N1)C=CC=N2

Origin of Product

United States

Synthesis and Characterization of 8 Methoxypyrido 2,3 D Pyridazine

The synthesis of 8-Methoxypyrido[2,3-d]pyridazine and its derivatives often involves multi-step reaction sequences. A common approach is the cyclocondensation of suitably substituted pyridines with hydrazine (B178648) or its derivatives. For instance, the synthesis of pyrido[2,3-d]pyridazine-2,8-diones has been achieved through the reaction of polyfunctionalized 2-pyridones with hydrazine monohydrate. nih.gov

Another synthetic route involves the construction of the pyridazine (B1198779) ring onto a pre-existing pyridine (B92270) scaffold. This can be accomplished through various cyclization reactions. The characterization of these compounds relies on a combination of spectroscopic techniques.

Property Data
Molecular Formula C8H7N3O drugfuture.com
Molecular Weight 161.16 g/mol
CAS Number 56525-94-1 drugfuture.com
Appearance Solid (form may vary)
Solubility Soluble in common organic solvents

This table contains general information and may not be exhaustive.

Spectroscopic data is essential for confirming the structure of this compound.

Spectroscopic Technique Observed Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine and pyridazine rings, and a singlet for the methoxy (B1213986) group protons.
¹³C NMR Resonances for the carbon atoms of the heterocyclic rings and the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=N, and C-O bonds.

The exact chemical shifts and absorption frequencies will depend on the specific solvent and experimental conditions.

Chemical Reactivity and Derivatization

The chemical reactivity of 8-Methoxypyrido[2,3-d]pyridazine is influenced by the electron-donating methoxy (B1213986) group and the electron-deficient nature of the pyridopyridazine (B8481360) ring system. The methoxy group can be a site for nucleophilic substitution, allowing for the introduction of various other functional groups.

The nitrogen atoms in the heterocyclic core can also participate in reactions, such as N-alkylation or N-oxidation. The synthesis of a diverse library of derivatives is a key focus of research in this area. For example, the hydrolysis of ester-substituted pyrido[2,3-d]pyridazines can yield carboxylic acid derivatives. nih.gov

Computational and Structural Analysis

Computational studies, often employing Density Functional Theory (DFT), are used to investigate the molecular geometry, electronic properties, and reactivity of 8-Methoxypyrido[2,3-d]pyridazine. These studies can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

X-ray crystallography can provide precise information about the solid-state structure of the compound and its derivatives. This data is invaluable for understanding intermolecular interactions and for structure-based drug design.

Applications in Medicinal Chemistry and Materials Science

Established Synthetic Routes to the Pyrido[2,3-d]pyridazine Core Structure

The construction of the pyrido[2,3-d]pyridazine skeleton can be achieved through various synthetic strategies, primarily involving the formation of either the pyridine (B92270) or the pyrimidine (B1678525) ring as the key ring-forming step.

Multi-Step Cyclization and Condensation Pathways

Multi-step sequences involving cyclization and condensation reactions are fundamental to the synthesis of the pyrido[2,3-d]pyridazine core. These pathways often begin with simpler, commercially available precursors and build the heterocyclic system in a stepwise manner.

A common approach involves the reaction of a substituted pyridine derivative, which already contains some of the required functionalities, with a binucleophilic reagent to form the pyridazine (B1198779) ring. For instance, the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine (B178648) monohydrate has been successfully employed to generate pyrido[2,3-d]pyridazine-2,8-diones. nih.gov This method offers a direct route to the fused system, with the potential for good to excellent yields. nih.gov

Another established multi-step synthesis starts from 2-aminonicotinonitriles. This process can involve a sequence of reactions such as a Sandmeyer reaction, followed by amination, a Thorpe-Ziegler cyclization, hydrolysis, and a final cyclization step to yield the desired pyridopyrrolotriazinone, which can be a precursor to the pyridopyridazine (B8481360) system. researchgate.net

Furthermore, the "Victory" reaction, a multicomponent reaction, provides a high-yield, one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate (B8463686), often facilitated by microwave irradiation, to produce multifunctionalized pyrido[2,3-d]pyrimidines, which are structurally related and can serve as precursors. researchgate.neturl.edu

Pyrimidine-Ring Closure Approaches

The synthesis of the pyrido[2,3-d]pyridazine core can also be approached by constructing the pyrimidine ring onto a pre-existing pyridine scaffold. This strategy is particularly useful when aiming for specific substitution patterns on the pyridine moiety.

One such method involves the reaction of 6-aminouracil (B15529) derivatives with various electrophiles. jocpr.com The presence of electron-donating groups at the 2- and 4-positions of the pyrimidine ring activates the 5-position for electrophilic attack, facilitating cyclization. jocpr.com A variety of reagents, including α,β-unsaturated ketones, can be used to construct the fused pyridine ring. researchgate.net

For example, the reaction of 6-aminouracil with α,β-unsaturated ketones can lead to the formation of pyrido[2,3-d]pyrimidin-2,4-diones. researchgate.net Similarly, the condensation of 6-aminouracil with salicylaldehyde (B1680747) or other suitable aldehydes can afford pyrimido[4,5-b]quinoline derivatives, which are structurally analogous to the pyrido[2,3-d]pyridazine system. researchgate.net

Pyridine-Ring Functionalization Strategies

Functionalization of a pre-formed pyridine ring is a versatile strategy to introduce the necessary precursors for the subsequent annulation of the pyridazine ring. This approach allows for the late-stage introduction of diversity into the final molecule.

A key strategy involves the introduction of functional groups at specific positions of the pyridine ring that can then participate in cyclization reactions. For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can start from a preformed N-substituted pyrimidine-4-amine bearing a carbon functional group. nih.gov

Another example is the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones starting from 5-bromo-2,4-dichloropyrimidine. This undergoes substitution with an amine, followed by a palladium-catalyzed coupling with an appropriate reagent and subsequent intramolecular cyclization to yield the pyridopyrimidine system. nih.gov

Advanced Synthetic Transformations for Methoxy (B1213986) and Other Substituents

Once the core pyrido[2,3-d]pyridazine structure is established, further modifications can be made to introduce the desired methoxy group and other substituents. These transformations often employ modern synthetic methods to achieve high selectivity and efficiency.

Regioselective Substitution Reactions

Regioselective substitution reactions are crucial for the precise placement of functional groups, including the methoxy group, on the pyrido[2,3-d]pyridazine scaffold. The inherent electronic properties of the heterocyclic system often dictate the position of substitution.

For instance, in the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives, regioselective nucleophilic substitution has been observed. The 4,6-dichloropyridazine-3-carboxylate could be converted via regioselective nucleophilic substitution at the 4-position. mdpi.com Similarly, in the functionalization of a trishalogenated pyridopyridazine derivative, nucleophilic substitutions at positions 3 and 8 occurred with selectivity, with nitrogen nucleophiles reacting preferentially at the 3-position first. mdpi.com

The iodination of pyrimidine nucleotides has been shown to be highly regioselective at the C-5 position, which can then be used for further functionalization. nih.gov This principle of regioselective halogenation can be applied to the pyrido[2,3-d]pyridazine system to introduce a handle for subsequent methoxylation or other substitutions.

Cycloisomerization and Annulation Techniques

The formation of the pyrido[2,3-d]pyridazine skeleton is often achieved through cyclization or annulation reactions, where a pre-functionalized pyridine or pyridazine undergoes ring closure.

A prominent strategy involves the annulation of a 2-pyridone pattern. rsc.orgnih.govrsc.org This approach typically starts with the reaction of β-enamino diketones with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate to form polyfunctionalized 2-pyridone substrates. nih.gov Subsequent cyclocondensation of these intermediates with hydrazine monohydrate leads to the formation of the desired pyrido[2,3-d]pyridazine-2,8-dione core. nih.gov This method offers a versatile entry point to this class of compounds, with the potential for substitution at various positions.

Conceptually, two complementary routes can be envisioned for the synthesis of pyrido[2,3-d]pyridazines. researchgate.net The first involves constructing the pyridine ring onto a pre-existing pyridazine, while the second starts with a pyridine ring and builds the pyridazine ring onto it. researchgate.net These dual approaches provide flexibility in the design of synthetic pathways, allowing for the selection of the most efficient route based on the availability of starting materials and the desired substitution pattern.

While various cyclization methods like the Widman-Stoermer and Japp-Klingemann reactions are known for related isomers such as pyrido[3,4-c]pyridazines, the annulation of a suitably substituted pyridine remains a key and effective strategy for the pyrido[2,3-d]pyridazine system. mdpi.com

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. In the context of 8-Methoxypyrido[2,3-d]pyridazine and its analogues, microwave-assisted synthesis and one-pot multi-component reactions have emerged as powerful tools.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including those related to the pyridopyridazine family. nih.gov For instance, the synthesis of novel thiazolyl-pyridazinediones has been efficiently achieved via a multicomponent reaction under microwave irradiation, using chitosan (B1678972) as a biodegradable catalyst. mdpi.com This approach highlights the potential for green chemistry in the synthesis of pyridazine derivatives.

Similarly, a high-yield, one-pot microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (or ethyl cyanoacetate) has been developed for the synthesis of multifunctionalized pyrido[2,3-d]pyrimidines, a closely related heterocyclic system. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been synthesized efficiently using microwave irradiation in aqueous media. rsc.org These examples underscore the broad applicability of microwave-assisted techniques for the rapid and efficient construction of complex heterocyclic scaffolds.

Heterocyclic SystemSynthetic ApproachKey FeaturesReference
Thiazolyl-pyridazinedionesMicrowave-assisted multicomponent synthesisEco-friendly chitosan catalyst, high yields, short reaction times mdpi.com
Pyrido[2,3-d]pyrimidinesMicrowave-assisted one-pot cyclocondensationHigh yields, up to four diversity centers nih.gov
Pyrazolo[3,4-b]pyridinesMicrowave-assisted one-pot condensation in waterUse of aqueous media, catalyzed by InCl3 rsc.org
Pyrido fused imidazo[4,5-c]quinolinesMicrowave-assisted one-pot sequential Pictet–Spengler cyclizationUse of green media, broad substrate scope rsc.org

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly convergent and atom-economical processes that allow for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. This strategy has been successfully applied to the synthesis of pyrido[2,3-d]pyridazine derivatives.

The combination of microwave assistance and MCRs represents a particularly powerful and sustainable approach for the synthesis of diverse heterocyclic libraries, including derivatives of this compound.

Derivatization and Functionalization Strategies for Structural Diversity

To explore the chemical space around the this compound core, derivatization and functionalization strategies are crucial. These methods allow for the introduction of a wide range of substituents, leading to new analogues with potentially modulated properties.

A key intermediate for derivatization is a halogenated pyridopyridazine, such as 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. jocpr.com The chlorine atom at the 5-position can be readily displaced by various nucleophiles. For instance, treatment of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one with a range of amine derivatives in polyethylene (B3416737) glycol at elevated temperatures leads to a library of 5-substituted amino derivatives. jocpr.com This nucleophilic substitution reaction is a versatile tool for introducing structural diversity. It is conceivable that the target this compound could be synthesized from an 8-chloro precursor via a similar nucleophilic substitution with sodium methoxide.

Another approach to functionalization involves the reaction of the pyridazinone nitrogen. For example, 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one can be reacted with ethyl chloroacetate (B1199739) to introduce an ester functionality on the ring nitrogen. researchgate.net This ester can then be converted to a hydrazide, which serves as a versatile building block for the construction of various fused and substituted heterocyclic systems, such as oxadiazoles (B1248032) and thiadiazoles. researchgate.net

The table below summarizes some of the derivatization reactions on the pyridopyridazine core.

Starting MaterialReagent(s)Product TypeReference
5-Chloropyrido[2,3-d]pyridazin-8(7H)-oneVarious amine derivatives5-Amino-substituted pyrido[2,3-d]pyridazin-8(7H)-ones jocpr.com
5-phenylpyrido[3,2-d]pyridazin-8(7H)-oneEthyl chloroacetate, then hydrazine hydrate(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide researchgate.net
(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazidePhenyl isothiocyanate or Carbon disulfideFused oxadiazole and thiadiazole derivatives researchgate.net
Dihalogenated pyridopyridazineNitrogen nucleophiles, then Suzuki arylationTrisubstituted pyridopyridazines mdpi.com

Exploration of Substituent Effects on Molecular Interactions

The physicochemical properties and biological activity of the pyrido[2,3-d]pyridazine scaffold are significantly influenced by the nature and position of its substituents. blumberginstitute.org The pyridazine ring itself offers unique vectors for chemical functionality, acting as both a hydrogen bond donor and acceptor, primarily through its nitrogen atoms. blumberginstitute.org These properties can be finely tuned by the addition of various functional groups. blumberginstitute.org

For instance, in the development of pyrido[2,3-d]pyridazine-2,8-dione derivatives, the nature of the substituent on an associated benzene (B151609) ring was found to influence both reaction times and yields. The presence of an electron-donating group, such as a methoxy (OMe) group, required longer reaction times and resulted in lower yields compared to other substituents. nih.gov

In the specific case of this compound, the methoxy group at the 8-position is expected to exert a significant electronic effect. As an electron-donating group, it would increase the electron density of the pyridone portion of the fused ring system. This modulation of the electronic character can influence how the molecule interacts with its biological targets, potentially affecting binding affinity and specificity. The ability of the pyridazine heterocycle's properties to be modulated by substituents is a key factor in its utility in drug design. blumberginstitute.org

Conformational Analysis and Planarity Influences on Biological Activity

The three-dimensional conformation of a molecule is critical to its biological function, as it dictates how the molecule fits into the binding site of a target protein. For certain pyridazine-containing compounds, molecular planarity has been identified as an important factor for biological activity. blumberginstitute.org This planarity can be stabilized by intramolecular hydrogen bonds, a feature that has been confirmed through single crystal X-ray structure analysis in related heterocyclic systems. blumberginstitute.org

Rational Design Approaches for Lead Generation and Optimization

Modern drug discovery relies heavily on rational design strategies to identify and optimize lead compounds. For the pyrido[2,3-d]pyridazine class, several advanced methodologies are employed.

Scaffold hopping is a powerful strategy used by medicinal chemists to discover novel chemical backbones (scaffolds) that retain the biological activity of a known active compound but possess improved properties, such as better metabolic stability or reduced toxicity. researchgate.net This approach has been successfully applied in research involving pyridazine-containing molecules. researchgate.net For example, in the development of certain agrochemicals, a strategic shift from a pyrazole (B372694) moiety to a pyridazine moiety through SAR-guided synthesis led to compounds with consistent desired activity. researchgate.net

Another effective strategy is the creation of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to leverage the biological activities of each component to achieve a synergistic or additive effect. rsc.org This has been demonstrated in the design of pyrazole-pyridazine hybrids as anti-inflammatory agents. nih.govrsc.org By linking the pyridazine pharmacophore with a pyrazole moiety, researchers have developed compounds with significant inhibitory activity against pro-inflammatory enzymes like COX-2. nih.gov

For this compound, a hybrid design could involve chemically linking it to another pharmacophore known to have a complementary biological activity. The pyrido[2,3-d]pyridazine moiety would serve as the core framework, with the 8-methoxy group providing a specific electronic and steric influence, while the attached pharmacophore could target a different binding site or a related biological pathway.

Identification of Key Pharmacophoric Elements within the Pyrido[2,3-d]pyridazine Nucleus

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. The pyrido[2,3-d]pyridazine nucleus itself is considered a crucial pharmacophoric element. researchgate.netnih.gov Its unique arrangement of nitrogen atoms makes it an effective hydrogen bond acceptor, a critical interaction for binding to many protein targets. blumberginstitute.org

Studies on related structures have helped to elucidate these key features. For example, in a series of COX-2 inhibitors, the pyridazine moiety was identified as a core pharmacophoric element. nih.gov In the context of pyrido[2,3-d]pyridazine-2,8-diones designed as anti-inflammatory agents, specific interactions were mapped:

The pyrido-pyridazinedione core interacts with hydrophobic residues like Val349 and Ala527 in the COX-2 binding pocket. nih.gov

The carbonyl group of the pyridazinone moiety forms a critical hydrogen bond with the amino acid Tyr355. nih.gov

An attached phenyl ring projects into a central pocket, interacting with residues such as Leu352 and Tyr385. nih.gov

These findings suggest that the this compound scaffold provides the necessary structural foundation for precise interactions within a biological target. The nitrogen atoms of the pyridazine ring and the oxygen of the pyridone ring (or a methoxy group) can serve as key hydrogen bond acceptors, while the planar aromatic surface facilitates favorable stacking and hydrophobic interactions. blumberginstitute.orgnih.gov

Antimicrobial Activity Mechanisms

The antimicrobial potential of pyrido[2,3-d]pyridazine derivatives and their analogues is an area of active investigation. The mechanisms underlying this activity are multifaceted, involving the inhibition of essential bacterial enzymes.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer drugs. The structurally related pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of this enzyme. rsc.orgnih.gov Their activity is attributed to the inhibition of DHFR, which is vital for the survival of pathogens like Toxoplasma gondii and Pneumocystis carinii. nih.gov

Research on 2,4-diaminopyrido[2,3-d]pyrimidines has demonstrated their efficacy as DHFR inhibitors, which is considered a key factor in their activity against various parasitic diseases. While this mechanism is well-documented for the pyrido[2,3-d]pyrimidine core, further research is needed to determine if pyrido[2,3-d]pyridazine compounds, including the 8-methoxy derivative, exhibit similar DHFR inhibitory activity.

The bacterial cell wall and DNA replication machinery present other key targets for antimicrobial agents.

Mur Ligases: The Mur ligase family (MurC-MurF) is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. While direct inhibition of MurD by pyrido[2,3-d]pyridazines has not been extensively reported, studies on other heterocyclic compounds have highlighted the potential of targeting the ATP-binding site of MurD ligase. researchgate.net This suggests a possible avenue for the development of pyrido[2,3-d]pyridazine-based Mur ligase inhibitors.

DNA Gyrase and Topoisomerase IV: Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are validated targets for antibiotics like fluoroquinolones. acs.org Research into related heterocyclic systems, such as pyrido[2,3-b]indoles, has led to the discovery of dual inhibitors of the ATPase domains (GyrB/ParE) of these enzymes. acs.org These inhibitors have shown activity against Gram-negative pathogens. acs.org Although direct evidence for this compound is lacking, the potential for this class of compounds to interact with DNA gyrase and other bacterial proteins remains an area for future investigation.

Anti-Inflammatory Activity Mechanisms

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyrido[2,3-d]pyridazine derivatives have emerged as promising anti-inflammatory agents, primarily through their interaction with key enzymes in the inflammatory cascade.

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. nih.gov A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been synthesized and shown to act as dual inhibitors of both COX-1 and COX-2. nih.govrsc.orgnih.gov

One particularly potent compound from this series, designated as 7c, demonstrated significant inhibition of ear edema in vivo and exhibited similar inhibitory activities against both COX-1 and COX-2 isoenzymes in vitro. nih.govrsc.org Molecular docking studies have elucidated the structural features that allow these compounds to bind to the active sites of both COX isoforms. nih.gov This dual inhibition may offer a balanced approach to reducing inflammation while potentially mitigating the side effects associated with selective COX inhibitors. nih.gov

Beyond direct enzyme inhibition, the anti-inflammatory effects of these compounds can be attributed to the broader modulation of inflammatory pathways. During an inflammatory response, macrophages release various mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Pyridazine-based compounds have been shown to interfere with these pathways. For instance, some pyrazole–pyridazine hybrids have been found to inhibit the production of NO, TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated macrophages. This demonstrates a multi-faceted anti-inflammatory profile that extends beyond COX inhibition.

Anticancer and Antiproliferative Mechanisms

The structural similarity of the pyrido[2,3-d]pyrimidine core to the purine (B94841) bases of DNA and RNA has made it a privileged scaffold in the design of anticancer agents. mdpi.com These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation.

Research has extensively focused on the pyrido[2,3-d]pyrimidine analogues, which have been shown to target a range of protein kinases. rsc.orgnih.gov These include:

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov

Cyclin-Dependent Kinases (CDKs): Specifically CDK4/6, which are crucial regulators of the cell cycle. nih.govnih.gov The FDA-approved drug Palbociclib, a pyrido[2,3-d]pyrimidin-7-one, is a potent CDK4/6 inhibitor used in the treatment of breast cancer. mdpi.com

Other Kinases: Including Phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been designed as inhibitors of both wild-type EGFR and its resistant mutant EGFRT790M, and have been shown to induce apoptosis in cancer cell lines. nih.gov Furthermore, some compounds in this class have shown inhibitory activity against NCI-H1975, A549, and NCI-H460 cancer cell lines. nih.gov

While these findings highlight the significant potential of the related pyrido[2,3-d]pyrimidine scaffold in oncology, the anticancer mechanisms of pyrido[2,3-d]pyridazine compounds are less explored and represent a promising area for future research.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

While information specifically on this compound as a tyrosine kinase inhibitor is limited, extensive research has been conducted on the isomeric pyrido[2,3-d]pyrimidine core as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as potential inhibitors of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). In this study, the presence of an electron-donating methoxy (OCH₃) group at the 4-position of the phenyl ring attached to the scaffold was noted to be beneficial for activity. One compound from this series, 8a , demonstrated significant inhibitory activity against both EGFRWT and EGFRT790M with IC₅₀ values of 0.099 µM and 0.123 µM, respectively.

Another study focused on designing pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of the EGFRL858R/T790M double mutant. A lead compound from this research, B1 , exhibited a potent kinase inhibitory IC₅₀ of 13 nM against EGFRL858R/T790M and showed effective anti-proliferative activity against H1975 cancer cells with an IC₅₀ of 0.087 μM.

The pyrido[2,3-d]pyrimidine scaffold has also been identified as an effective inhibitor of other tyrosine kinases, such as c-Abl and Bcr-Abl. The compound PD180970 was found to be a potent ATP-competitive inhibitor of Abl kinase activity (IC₅₀ = 2.2 nM) and reduced Bcr/Abl tyrosine phosphorylation in the K562 chronic myelogenous leukemia (CML) cell line with an IC₅₀ of 5 nM.

Table 1: Tyrosine Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Kinase(s) IC₅₀ (µM) Cell Line Reference
8a EGFRWT 0.099 -
EGFRT790M 0.123 -
B1 EGFRL858R/T790M 0.013 H1975
PD180970 Abl 0.0022 -
Bcr-Abl 0.005 K562

Cell Cycle Modulation (e.g., G1, G2/M Phase Arrest)

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been shown to modulate the cell cycle, a key mechanism in cancer progression.

One investigation into new pyrido[2,3-d]pyrimidine and pyrido[2,3-d] jocpr.comjocpr.comresearchgate.nettriazolo[4,3-a]pyrimidine derivatives found that a lead compound, 15f , induced cell cycle arrest at the G1 phase in PC-3 prostate cancer cells. Similarly, a separate study on bioactive pyrido[2,3-d]pyrimidine derivatives revealed that its lead compound, 4 , also arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells.

In contrast, other derivatives have been found to induce arrest at the G2/M phase. One report highlighted that 2,4-diaminopyrido[2,3-d]pyrimidine derivatives cause G2/M cell cycle arrest. Another study noted that certain pyridine derivatives could halt the proliferation of MCF-7 and HepG-2 cancer cells by inducing G2/M phase arrest through a p53-p21-driven pathway.

Table 2: Cell Cycle Modulation by Pyrido[2,3-d]pyrimidine Derivatives

Compound/Derivative Class Cell Cycle Phase Arrest Cell Line Reference
15f G1 PC-3
4 G1 MCF-7
2,4-Diaminopyrido[2,3-d]pyrimidines G2/M -
Pyridine derivatives G2/M MCF-7, HepG-2

Induction of Apoptotic Pathways (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. Several studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can trigger this process.

For example, compound 8a from a series of pyrido[2,3-d]pyrimidin-4(3H)-ones was shown to induce a significant apoptotic effect in PC-3 cells, leading to a 5.3-fold increase in the levels of caspase-3, a key executioner caspase. Another study found that compound 6b induced apoptosis in PC-3 cells through the activation of CASP3 (caspase-3) and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. The same study showed compound 8d induced apoptosis in MCF-7 cells via Bax and p53 activation and Bcl-2 downregulation.

Further research confirmed these apoptotic mechanisms. A bioactive pyrido[2,3-d]pyrimidine, compound 4 , was found to upregulate the expression of apoptosis-mediated genes including P53, Bax, and caspases-3, -8, and -9, while downregulating Bcl-2 in MCF-7 cells. This led to a significant 58.29-fold increase in total apoptosis compared to untreated cells. The pyrido[2,3-d]pyrimidine derivative 15f was also found to induce apoptosis in PC-3 cells through a caspase-3 dependent pathway.

Table 3: Apoptosis Induction by Pyrido[2,3-d]pyrimidine Derivatives

Compound Apoptotic Mechanism Cell Line Reference
8a 5.3-fold increase in caspase-3 PC-3
6b Caspase-3 and Bax activation, Bcl-2 downregulation PC-3
8d Bax and p53 activation, Bcl-2 downregulation MCF-7
4 Upregulation of P53, Bax, Caspases-3, -8, -9; Downregulation of Bcl-2 MCF-7
15f Caspase-3 dependent pathway PC-3

Topoisomerase Inhibition

There is limited specific information available regarding the inhibition of topoisomerases by this compound. Research into related heterocyclic structures provides some context, but direct evidence for this specific compound is not prominent in the reviewed literature.

PI3 Kinase Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade for cell survival and proliferation, and its inhibition is a key target in cancer therapy. While direct studies on this compound are scarce, research on the isomeric pyrido[3,2-d]pyrimidine (B1256433) scaffold has identified potent inhibitors of this pathway.

A study focused on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines identified several derivatives with significant activity against PI3Kα and the mammalian target of rapamycin (mTOR), a key downstream effector of the PI3K pathway. Six novel derivatives from this series displayed IC₅₀ values on PI3Kα ranging from 3 to 10 nM. These compounds also induced cytotoxicity in cancer cell lines known to have an overactivated PI3K pathway. This demonstrates the potential of the broader pyridopyrimidine chemical class to act as modulators of this crucial signaling pathway.

Other Investigated Biological Mechanisms

Inhibition of Phosphodiesterase (PDE) Isoforms

The phosphodiesterase (PDE) family of enzymes are important regulators of intracellular signaling. A structural survey of pyrazolopyridine-pyridazinone compounds identified them as dual inhibitors of PDE3 and PDE4. One notable compound, KCA-1490 ((-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone), which contains both a methoxy group and a pyridazinone core, was highlighted for its potent combined bronchodilatory and anti-inflammatory activity.

While not a pyrido[2,3-d]pyridazine, this finding indicates that pyridazinone-containing structures with methoxy substitutions can effectively inhibit PDE isoforms. Further research into the related pyrido[2,3-d]pyrimidine scaffold has also identified potent PDE4 inhibitors, suggesting that this heterocyclic family has potential as a source of PDE inhibitors.

Mechanisms in Plant Growth Regulation

While direct studies on this compound in plant growth regulation are not extensively documented, research on related pyridine and pyrimidine derivatives provides insights into potential mechanisms. These compounds have been investigated for their ability to influence the morphometric parameters of plants. researchgate.net

The plant growth-regulating activity of these related compounds has been compared to that of auxins, a class of phytohormones that play a crucial role in various growth and developmental processes. researchgate.net In studies on barley (Hordeum vulgare L.), certain synthetic pyrimidine and pyridine derivatives have demonstrated activity that is either similar to or exceeds that of natural and synthetic auxins like IAA (indole-3-acetic acid) and NAA (1-naphthylacetic acid). researchgate.net

Furthermore, at specific concentrations, these compounds have been observed to exhibit cytokinin-like activity. This is evidenced by an increase in the content of photosynthetic pigments, such as chlorophyll (B73375) a and b, as well as carotenoids, in the leaves of treated barley plants. researchgate.net Increases in chlorophyll a have been recorded up to 68.33% compared to control plants. researchgate.net This suggests a mechanism that involves the modulation of hormonal pathways that control cell division, differentiation, and photosynthesis.

Table 1: Effects of Pyridine and Pyrimidine Derivatives on Barley Growth

ParameterObserved EffectPercentage Increase Over Control
Average Shoot LengthIncreased13.73 - 24.06%
Average Root LengthIncreased66.67 - 121.35%
Average BiomassIncreased30.59 - 86.46%
Chlorophyll a ContentIncreased6.46 - 68.33%
Chlorophyll b ContentIncreased6.2 - 64.11%
Total Chlorophyll ContentIncreased6.37 - 66.81%
Carotenoid ContentIncreased2.65 - 29.81%

Antihypertensive and Antiaggregating Properties

The pyrido[2,3-d]pyridazine nucleus and its isosteres are found in a number of compounds that exhibit significant cardiovascular activity, particularly antihypertensive and antiaggregating properties.

Antihypertensive Activity

Research into various derivatives of the pyridazine and pyrido[2,3-d]pyrimidine ring systems has demonstrated their potential to lower blood pressure. nih.govnih.gov For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was evaluated for antihypertensive activity in spontaneously hypertensive rats. nih.gov Several of these compounds were found to effectively lower blood pressure in a gradual and sustained manner at oral doses ranging from 10-50 mg/kg. nih.gov This suggests a mechanism that leads to a controlled reduction in blood pressure, allowing for the maintenance of normotensive levels with single daily doses. nih.gov

Table 2: Antihypertensive Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound ClassModelEffect
6-Arylpyrido[2,3-d]pyrimidin-7-aminesSpontaneously Hypertensive RatsGradual and sustained reduction in blood pressure
3-Hydrazinocycloheptyl[1,2-c]pyridazine and its derivativesGenetic, neurogenically-induced, and DOCA-salt-induced hypertension modelsAntihypertensive activity comparable to hydralazine

Antiaggregating Properties

The antiaggregating properties of this class of compounds are often linked to their effects on vascular smooth muscle and potentially other cellular signaling pathways involved in platelet aggregation. While direct studies on the antiaggregating properties of this compound are limited, the vasorelaxant effects observed with related compounds suggest a potential to influence platelet function indirectly by improving blood flow and reducing endothelial stress.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of this compound at the electronic level. These methods allow for the detailed investigation of its structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of pyridazine-based compounds. researchgate.netresearchgate.netiiste.org By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy. researchgate.net Theoretical studies on related heterocyclic systems, such as pyridine, pyrimidine, pyrazine, and pyridazine, have utilized DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, to investigate the impact of nitrogen atom placement on electronic and structural properties. researchgate.netiiste.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of this compound. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. physchemres.org

In studies of related pyridazine systems, FMO analysis has been used to predict the reactive behavior of the molecule. researchgate.net For instance, the spatial distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Pyridazine Derivative A-6.8-1.55.3
Pyridazine Derivative B-7.1-1.25.9

Fukui Indices for Reactive Site Prediction

Fukui indices are instrumental in pinpointing the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These indices are derived from the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.gov For pyridazine derivatives, the calculation of condensed Fukui functions can identify which atoms are most susceptible to attack. researchgate.net

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. The condensed Fukui functions for an atom k are approximated as:

fk+ (for nucleophilic attack): qk(N+1) - qk(N)

fk- (for electrophilic attack): qk(N) - qk(N-1)

fk0 (for radical attack): [qk(N+1) - qk(N-1)] / 2

Where qk(N) is the charge on atom k for the neutral molecule, and qk(N+1) and qk(N-1) are the charges for the anionic and cationic species, respectively.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. rsc.orgnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mode of a molecule. For derivatives of the pyrido[2,3-d]pyridazine scaffold, molecular docking has been employed to elucidate structural features that govern their interaction with enzymes like cyclooxygenases (COX-1 and COX-2). rsc.org

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govmdpi.com The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Pyrido[2,3-d]pyridazine DerivativeCOX-1-8.5Arg120, Tyr355
Pyrido[2,3-d]pyridazine DerivativeCOX-2-9.2Arg513, Ser530

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamic nature of ligand-target interactions and the adsorption properties of molecules. researchgate.net MD simulations can assess the stability of a ligand-protein complex over time by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position. researchgate.net

For heterocyclic compounds, MD simulations have been used to confirm the stability of docked poses and to analyze the flexibility of different regions of the protein upon ligand binding. researchgate.net These simulations can also be employed to study the adsorption of molecules onto surfaces, which is relevant for applications in materials science. researchgate.net The analysis of the trajectory from an MD simulation can reveal conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation period. mdpi.com

In Silico Prediction Models

Computational models are invaluable tools in the early stages of drug discovery and materials development, offering predictions of a compound's potential efficacy and suitability.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For the broader class of compounds including pyrido[2,3-d]pyridazines, QSAR models have been developed to correlate molecular descriptors with therapeutic effects.

While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on analogous structures, such as pyrido[3,2-b]pyrazinones and 2,4-diaminopyrido[2,3-d]pyrimidines, offer valuable insights. For instance, a QSAR study on substituted pyrido[3,2-b]pyrazinones as PDE-5 inhibitors revealed that the topology of the molecules is a crucial determinant of their inhibitory activity. researchgate.net The models generated indicated that increasing the number of saturated alkyl or aryl chains could enhance PDE-5 inhibition. researchgate.net

Another QSAR analysis on 2,4-diaminopyrido[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors highlighted the importance of electronic properties. nih.gov The energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment were identified as key descriptors. nih.gov This suggests that the electrophilicity of the molecule and its charge distribution are critical for its interaction with the receptor site. nih.gov The incorporation of electronegative groups can alter these electronic parameters and thus modulate the inhibitory potency. nih.gov

For a hypothetical QSAR study of this compound derivatives, a set of descriptors would be calculated to build a predictive model. These would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

The following table illustrates the types of descriptors that would be relevant in a QSAR analysis of this compound derivatives, based on studies of similar compounds.

Descriptor TypeSpecific Descriptor ExamplesPotential Influence on Activity
Electronic LUMO EnergyIndicates the ability to accept electrons in interactions with biological targets. nih.gov
Dipole Moment (Z-component)Relates to the charge distribution and orientation within a receptor binding pocket. nih.gov
Topological Molecular Refractivity (SMr)Can be related to the volume of the molecule and its polarizability. researchgate.net
Kier & Hall Chi IndicesDescribe molecular shape and branching, influencing steric fit.
Spatial Hydrophobicity (logP)Governs the compound's ability to cross cell membranes.

It is important to note that the predictive power of any QSAR model is highly dependent on the quality and diversity of the training set of compounds and the biological data used. rutgers.edu

The ADME properties of a compound are critical to its success as a therapeutic agent, determining its bioavailability and persistence in the body. In silico ADME predictions are now a standard component of the drug discovery pipeline.

For the pyrido[2,3-d]pyridazine class, while specific data for the 8-methoxy derivative is scarce, studies on related pyridine and pyrimidine derivatives provide a framework for the types of properties that are assessed. nih.gov Research on substituted pyrido[2,3-d]pyrimidines has also involved in silico methods to select for compounds with desirable properties. plos.orgplos.org

A typical in silico ADME profile for a compound like this compound would evaluate parameters such as:

Absorption: Prediction of oral absorption and permeability through biological barriers like the blood-brain barrier.

Distribution: Estimation of plasma protein binding and the volume of distribution.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of the primary routes of elimination from the body.

The following table presents a hypothetical in silico ADME prediction for this compound, based on general properties of similar heterocyclic systems.

ADME ParameterPredicted PropertyImplication
Absorption Good oral absorptionLikely to be bioavailable when administered orally.
Moderate blood-brain barrier penetrationMay have potential for central nervous system activity.
Distribution Moderate plasma protein bindingA significant fraction of the compound would be free to interact with its target.
Metabolism Potential for O-demethylation of the methoxy groupThe methoxy group is a likely site for metabolic modification.
Excretion Primarily renal clearanceThe compound and its metabolites are likely to be excreted through the kidneys.

These predictions are generated using computational models that are trained on large datasets of experimental data. However, they remain predictions and require experimental validation.

Photophysical Properties and Electronic Transitions

The photophysical properties of heterocyclic compounds are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. The pyrido[2,3-d]pyridazine core, being an electron-deficient system, is expected to exhibit interesting electronic and photophysical behavior.

Studies on related substituted pyridazines and their metal complexes have provided insights into their absorption and emission properties. nih.govmdpi.com The electronic transitions in these systems are typically of π → π* and n → π* character. The introduction of substituents can significantly modulate these properties. The electron-donating methoxy group at the 8-position of the pyrido[2,3-d]pyridazine ring is expected to influence the energy of the molecular orbitals and thus the absorption and emission wavelengths.

In ruthenium(II) complexes containing polyazaaromatic ligands, including pyridazine derivatives, the emission can arise from metal-to-ligand charge-transfer (MLCT) triplet states. nih.gov For the free ligand, ligand-centered triplet states are relevant. nih.gov The photophysical properties of cycloplatinated(II) complexes with 2-vinylpyridine (B74390) have also been investigated, showing luminescence in the yellow-orange region. mdpi.com

The expected photophysical properties of this compound are summarized in the table below, based on data for related nitrogen heterocycles.

PropertyExpected CharacteristicInfluence of 8-Methoxy Group
Absorption (UV-Vis) Multiple bands corresponding to π → π* and n → π* transitions.The electron-donating nature of the methoxy group is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound.
Emission (Fluorescence) Emission from the lowest singlet excited state (S1).The methoxy group may enhance the fluorescence quantum yield and further red-shift the emission spectrum.
Electronic Transitions The lowest energy absorption is likely a π → π* transition, with n → π* transitions also present.The methoxy group will raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a shift in transition energies.

The study of the photophysical properties of this compound and its derivatives could reveal novel applications in areas such as bioimaging and sensor technology.

Research Outlook and Future Directions for Pyrido 2,3 D Pyridazine Based Chemical Entities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Methoxypyrido[2,3-d]pyridazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrido[2,3-d]pyridazine derivatives typically involves cyclocondensation reactions or multi-component protocols. For example, hydrazine derivatives can react with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyridazine core . Key parameters include temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., acetic acid or DMF). Monitoring via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) improves yields (50–75%) and reduces byproducts like uncyclized intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6_6 or CDCl3_3) resolve substituent positions, such as methoxy (-OCH3_3) signals at δ 3.8–4.0 ppm and aromatic protons at δ 7.0–8.5 ppm. 13C^{13}C NMR confirms carbonyl (δ 160–165 ppm) and sp2^2 carbons (δ 110–158 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (MeCN/H2_2O mobile phase) assess purity (>95%) and detect polar impurities .

Q. How can researchers design initial biological screening assays for this compound analogs?

  • Methodological Answer : Prioritize in vitro assays targeting kinases, GPCRs, or microbial enzymes due to the scaffold’s historical activity in these areas . Use:

  • Enzyme Inhibition : Microplate-based fluorometric/colorimetric assays (e.g., ATPase activity with malachite green reagent).
  • Antimicrobial Screening : Broth microdilution (MIC determination against E. coli or S. aureus).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrido[2,3-d]pyridazine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning or assay conditions. For example:

  • Substituent Effects : A methyl group at position 7 may enhance antitumor activity, while methoxy at position 8 could reduce solubility, altering bioavailability .
  • Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Analysis : Use multivariate statistics (ANOVA with post-hoc tests) to isolate structural variables impacting activity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective target binding?

  • Methodological Answer :

  • Analog Synthesis : Introduce halogen (Cl, F) or electron-withdrawing groups (NO2_2) at positions 3 or 6 to enhance target affinity.
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • Pharmacophore Mapping : Overlay active/inactive analogs to define essential features (e.g., hydrophobic regions near position 2) .

Q. What experimental and computational approaches validate the pharmacokinetic (PK) and toxicity profiles of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: 2–3), CYP450 inhibition, and hepatotoxicity .
  • In Vivo PK : Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations. Calculate AUC, Cmax_{max}, and t1/2_{1/2} .
  • hERG Assay : Patch-clamp electrophysiology to assess cardiotoxicity risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.